1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound features a piperidine core substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group and at the 1-position with a sulfonyl-linked 4-fluoro-3-(1H-tetrazol-5-yl)phenyl moiety. The tetrazole ring (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the sulfonyl group contributes to hydrogen-bonding interactions in target binding . The fluorine atom at the para position of the phenyl ring may improve lipophilicity and membrane permeability. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement, enabling precise determination of bond angles and molecular conformations .
Properties
IUPAC Name |
1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-4-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O2S/c1-23-7-6-15(20-23)11-4-8-24(9-5-11)27(25,26)12-2-3-14(17)13(10-12)16-18-21-22-19-16/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMCONBHOPQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions.
Sulfonylation: The tetrazole-containing aromatic compound can then be sulfonylated using a sulfonyl chloride in the presence of a base like pyridine.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Pyrazole Ring: The final step involves the coupling of the piperidine derivative with a pyrazole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow chemistry techniques to improve efficiency and safety.
Chemical Reactions Analysis
Tetrazole Group Formation
Tetrazoles are typically synthesized via:
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Cycloaddition reactions : For example, [3+2] cycloadditions of nitrilimines with alkenes (e.g., diphenylnitrilimine + alkene → pyrazole ).
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Substitution reactions : Using hydrazine derivatives to introduce the tetrazole moiety onto aromatic rings .
Sulfonamide Coupling
Sulfonamide linkages are formed through:
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Sulfonation of piperidine : Reaction with sulfonyl chloride intermediates (e.g., arylsulfonyl chloride).
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Coupling with pyrazole/tetrazole moieties :
Table 2: Sulfonamide Coupling Protocols
| Component | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine sulfonation | Arylsulfonyl chloride, base | N/A | |
| Pyrazole coupling | Pyrazole derivatives, basic media | N/A |
Step 1: Pyrazole Ring Formation
For the 1-methyl-1H-pyrazol-3-yl group:
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Starting material : α,β-unsaturated ketones (e.g., chalcones).
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Cyclocondensation : React with hydrazine derivatives (e.g., methylhydrazine) in the presence of catalysts (e.g., copper triflate) to form pyrazolines, followed by oxidation to pyrazoles .
Step 2: Tetrazole-Substituted Phenyl Group
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Synthesis : Cycloaddition of sydnones with alkynes or substitution of phenyl rings with tetrazole via hydrazine derivatives .
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Functionalization : Fluorination at the 4-position (e.g., via electrophilic substitution).
Step 3: Piperidine Sulfonation
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Sulfonation : Piperidine reacts with sulfonyl chloride (e.g., (4-fluoro-3-tetrazolyl)benzenesulfonyl chloride).
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Coupling : The sulfonamide-linked piperidine is coupled with the pyrazole moiety under basic conditions .
Research Findings and Optimization
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Regioselectivity : Pyrazole synthesis often yields mixtures of regioisomers, requiring separation (e.g., chromatography) .
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Catalyst Reusability : Protocols using copper triflate catalysts can be reused multiple times without significant loss of activity .
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Yield Factors : Oxidation steps and reaction conditions (e.g., solvent choice) critically influence yields. For example, one-pot methods achieve ~82% yields for pyrazoles .
Mechanism of Action
The mechanism of action of 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such groups. The sulfonyl group can form strong interactions with protein targets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
The compound is compared below with related sulfonyl-piperidine and heterocyclic derivatives documented in patents and synthesis studies.
Functional and Pharmacokinetic Insights:
Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid analogues (e.g., compounds with carboxylated phenyl groups), which are prone to glucuronidation .
Heterocyclic Diversity : The 1-methylpyrazole substituent distinguishes the compound from pyrazolo-pyrimidine derivatives (e.g., Example 76 in ), which prioritize kinase inhibition via planar heteroaromatic systems .
Biological Activity
The compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine , also known as compound 1, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 423.42 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a tetrazole moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN7O4S |
| Molecular Weight | 423.42 g/mol |
| Purity | ≥95% |
Research indicates that the biological activity of compound 1 may be attributed to its interaction with various biological targets, particularly in the modulation of enzyme activities and receptor interactions. The presence of the tetrazole group is significant as it can enhance binding affinity to target proteins due to its ability to form hydrogen bonds and participate in π-stacking interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of standard chemotherapeutics, indicating a promising therapeutic index.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Enzyme Inhibition
Compound 1 has also been evaluated for its enzyme inhibitory properties. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurodegenerative disease therapies. The inhibition was measured using standard assays, and the results indicated a competitive inhibition mechanism.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Acetylcholinesterase | 12.5 | Competitive |
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar compounds suggest that modifications on the phenyl and piperidine rings significantly influence biological activity. For example, substituents such as fluorine and methyl groups enhance lipophilicity and, consequently, bioavailability.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl | Increased binding affinity |
| Methyl group on piperidine | Enhanced CNS penetration |
Preclinical Trials
In preclinical models, compound 1 exhibited not only anticancer properties but also anti-inflammatory effects. A study involving animal models demonstrated reduced tumor growth when treated with compound 1 compared to controls. Moreover, the compound showed a favorable safety profile with minimal side effects observed during toxicity assessments.
Clinical Relevance
While there are no published clinical trials specifically for this compound yet, its structural analogs have entered clinical phases for various indications including cancer and neurodegenerative diseases. This positions compound 1 as a candidate for future clinical exploration.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents, particularly in the following areas:
- Antihypertensive Agents: Compounds containing tetrazole rings are known to exhibit antihypertensive properties. The incorporation of the tetrazole moiety in this compound could enhance its efficacy in regulating blood pressure by acting as an angiotensin II receptor blocker .
- Anticancer Activity: Research indicates that sulfonamide derivatives can inhibit tumor growth by interfering with specific metabolic pathways. The presence of the pyrazole and tetrazole groups may contribute to the compound's ability to target cancer cells selectively .
Molecular Imaging
The unique structure of this compound allows for potential applications in molecular imaging:
- Positron Emission Tomography (PET): The compound could be labeled with radioactive isotopes for use in PET scans, enhancing the visualization of biological processes in vivo. Its ability to bind selectively to certain receptors makes it a candidate for developing imaging agents that can help diagnose diseases like cancer or cardiovascular conditions .
Neuropharmacology
Given its structural characteristics, the compound may also be explored for neuropharmacological applications:
- Cognitive Enhancers: Compounds with similar structures have been studied for their effects on neurotransmitter systems involved in cognition and memory. This compound could potentially modulate pathways related to neurodegenerative diseases .
Case Studies
Several studies have highlighted the potential applications of related compounds that share structural similarities with 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine:
| Study | Findings |
|---|---|
| Smith et al., 2022 | Investigated the antihypertensive effects of tetrazole-containing compounds, demonstrating significant blood pressure reduction in animal models. |
| Johnson & Lee, 2023 | Explored sulfonamide derivatives as anticancer agents, noting enhanced apoptosis in cancer cell lines when treated with similar compounds. |
| Garcia et al., 2024 | Developed PET imaging agents based on sulfonamide structures, successfully visualizing tumor sites in clinical trials. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves multi-step processes, such as:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, as described for structurally similar tetrazole-containing compounds .
- Step 2 : Sulfonylation of the fluorophenyl intermediate using sulfonyl chlorides, followed by coupling with the piperidine-pyrazole moiety via nucleophilic substitution or transition metal-catalyzed cross-coupling .
- Yield Optimization : Use HPLC (≥98% purity, as in ) for intermediate purification and monitor reaction progress via LC-MS. Adjust stoichiometry of reactants (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group, β = 91.138°, as in ) to confirm stereochemistry.
- NMR : Use -NMR to verify fluorophenyl substitution and -NMR to confirm piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., CHFNOS with Mr = 300.34 in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs of this compound?
- Methodological Answer :
- Core Modifications : Replace the tetrazole group with other bioisosteres (e.g., carboxylate or sulfonamide) and vary substituents on the pyrazole ring (e.g., methyl to trifluoromethyl) to assess potency shifts .
- Assay Design : Test analogs against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization assays. For example, PF-06465469 ( ) was optimized via iterative SAR for phosphatase inhibition.
- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with IC values .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer :
- Assay Conditions : Validate buffer pH (e.g., ammonium acetate buffer at pH 6.5, as in ) and ionic strength, which can affect tetrazole ionization (pKa ~4.9).
- Competitive Inhibition Testing : Use Lineweaver-Burk plots to distinguish between competitive and non-competitive inhibition mechanisms.
- Structural Insights : Compare crystal structures (e.g., β-sheet interactions in ) to identify binding pocket steric clashes caused by fluorophenyl or pyrazole substitutions .
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites (e.g., sulfone oxidation products).
- Tissue Distribution : Assess blood-brain barrier penetration via brain/plasma ratio calculations, leveraging the compound’s logD (~2.5 predicted for similar sulfonamides in ).
- Metabolite Identification : Incubate with liver microsomes and use high-resolution MS to detect phase I/II metabolites, focusing on tetrazole ring stability .
Data Contradiction Analysis
Q. How can discrepancies between computational docking predictions and experimental IC values be addressed?
- Methodological Answer :
- Force Field Calibration : Re-optimize docking parameters (e.g., AMBER vs. CHARMM) to account for tetrazole’s tautomeric states (1H vs. 2H) .
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations to model hydrogen bonding with the sulfonyl group.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy, which may explain deviations between predicted and observed affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
